4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)7-5-10-2-1-6(7)9-13-3-4-14-9/h1-2,5,9H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFMCLPXUUXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Substitution on the pyridine ring: The 1,3-dioxolane ring is then introduced to the pyridine ring through a substitution reaction, often using a halogenated pyridine derivative as the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(1,3-dioxolan-2-yl)pyridine-3-carboxylic acid with structurally related pyridine carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
Substituent Effects on Acidity :
- The carboxylic acid group’s acidity varies significantly with substituents. The electron-withdrawing -CF₃ group in 4-(trifluoromethyl)nicotinic acid lowers the pKa (~2.5) compared to the dioxolane derivative (estimated pKa ~3.5–4.0) .
- Dichloro substituents in 3,6-dichloropyridine-2-carboxylic acid further reduce pKa (~1.8), making it a stronger acid .
Solubility and Bioavailability :
- The 1,3-dioxolane ring improves aqueous solubility compared to hydrophobic -CF₃ or -Cl groups. This property is advantageous in drug design for enhancing oral bioavailability .
Synthetic Utility :
- The dioxolane group in the target compound can act as a masked ketone, enabling selective deprotection for downstream functionalization. In contrast, -CF₃ or -Cl groups require specialized fluorination or halogenation steps .
Biological Activity :
Biological Activity
4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with dioxolane precursors. A notable method includes the use of one-pot multicomponent reactions, which streamline the synthesis process while enhancing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves interaction with bacterial enzymes, disrupting their metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Staphylococcus aureus | 0.8 µg/mL |
Antitubercular Activity
The compound has been evaluated for its antitubercular activity through in vitro assays. The results indicated that it possesses comparable efficacy to standard antitubercular drugs like isoniazid and rifampicin. The docking studies suggest that it binds effectively to the active site of mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid biosynthesis.
Table 2: In Vitro Antitubercular Activity
| Compound | Docking Score | Glide Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | -8.267 | -54.856 | |
| Isoniazid | -7.500 | -50.200 | |
| Rifampicin | -7.800 | -52.000 |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. The compound's dioxolane moiety enhances its lipophilicity, facilitating better membrane penetration and interaction with target sites.
Case Studies
A case study published in a peer-reviewed journal demonstrated the effectiveness of this compound in a murine model of tuberculosis, where it significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into a therapeutic agent against tuberculosis.
Q & A
Q. What are the optimized synthetic routes for 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid, and how can reaction conditions be tailored for improved yield?
Methodological Answer: The synthesis typically involves multi-step strategies, such as:
- Condensation reactions : Combining pyridine derivatives with 1,3-dioxolane precursors under acidic or basic conditions. For example, highlights palladium-catalyzed cross-coupling for similar heterocycles, suggesting analogous protocols could apply.
- Cyclization : Using catalysts like copper(I) iodide or palladium(II) acetate (common in oxazole/pyridine syntheses) to form the dioxolane ring .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene may improve cyclization efficiency .
Q. Key parameters to vary :
- Temperature (80–120°C range for cyclization).
- Catalyst loading (0.5–5 mol% for transition metals).
- Purification: Reverse-phase HPLC or recrystallization to achieve >95% purity (as in ).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the dioxolane ring (δ 4.5–5.5 ppm for acetal protons) and pyridine backbone (aromatic protons at δ 7.5–9.0 ppm). Compare with computed shifts using tools like ACD/Labs .
- HRMS : Exact mass determination (theoretical [M+H]⁺ = 196.17) to verify molecular formula (C₉H₉NO₄) .
- HPLC : Use a C18 column with UV detection at 254 nm (pyridine absorption) for purity analysis. Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve polar impurities .
Table 1 : Comparison of Analytical Techniques
| Technique | Key Peaks/Data | Detection Limit | Reference |
|---|---|---|---|
| ¹H NMR | δ 5.2 (dioxolane) | 1–5 mol% | |
| HPLC-UV | Retention time ~8.5 min | 0.1% impurity |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental and theoretical spectroscopic data for this compound?
Methodological Answer:
- Geometry optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to predict NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., dioxolane ring puckering) .
- TD-DFT for UV-Vis : Simulate electronic transitions to correlate with experimental λ_max. Adjust solvent models (PCM for acetonitrile) to improve accuracy.
- Case study : reports CSD surveys showing pyridinium salt formation in similar derivatives, suggesting protonation states may explain shifts.
Q. What strategies are effective for studying the compound’s supramolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal structures?
Methodological Answer:
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Resolve structures to <1.8 Å resolution. Analyze packing motifs using Mercury software .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···N hydrogen bonds between carboxylic acid and pyridine groups) .
- Database mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyridine-dioxolane systems to identify recurring motifs .
Q. How can researchers address conflicting biological activity data (e.g., antimicrobial assays) for derivatives of this compound?
Methodological Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace dioxolane with other protecting groups) and test against Gram-positive/-negative bacteria. notes oxazole-pyridine hybrids show antimicrobial trends.
- Assay standardization : Use CLSI guidelines for MIC determination. Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO cytotoxicity thresholds) .
- Data reconciliation : Apply multivariate analysis (PCA) to correlate electronic parameters (Hammett σ) with activity.
Q. What mechanistic insights explain the role of the dioxolane group in stabilizing intermediates during synthesis?
Methodological Answer:
- Protecting group dynamics : The dioxolane ring shields reactive carbonyl groups during cross-coupling steps. Monitor stability via in situ IR (C=O stretch at ~1700 cm⁻¹) .
- Acid sensitivity : Hydrolyze the dioxolane under mild acidic conditions (e.g., 1M HCl/THF) to regenerate the carbonyl group. Kinetic studies (TLC monitoring) reveal optimal cleavage times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
